"Ethyl 6-cyclohexyl-6-oxohexanoate" CAS number 16076-62-3
"Ethyl 6-cyclohexyl-6-oxohexanoate" CAS number 16076-62-3
The following technical guide details the chemical identity, synthesis, and application of Ethyl 6-cyclohexyl-6-oxohexanoate (CAS 16076-62-3). This document is structured for researchers and drug development professionals, focusing on its role as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other pharmacologically active agents.
CAS Number: 16076-62-3 Formula: C₁₄H₂₄O₃ Molecular Weight: 240.34 g/mol
Executive Summary
Ethyl 6-cyclohexyl-6-oxohexanoate is a lipophilic ester intermediate characterized by a terminal ethyl ester, a linear six-carbon linker, and a cyclohexyl "cap" moiety connected via a ketone. In medicinal chemistry, it serves as a high-value building block for Histone Deacetylase (HDAC) inhibitors . Its structure perfectly aligns with the classic Cap-Linker-Zinc Binding Group (ZBG) pharmacophore model: the cyclohexyl group acts as the surface-recognition "cap," the hexanoate chain provides the hydrophobic channel linker, and the ester is a precursor to the zinc-binding hydroxamic acid.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Property | Data | Note |
| IUPAC Name | Ethyl 6-cyclohexyl-6-oxohexanoate | |
| CAS Number | 16076-62-3 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~137–140 °C (2.5 mmHg) | Extrapolated from acid derivative [1] |
| Density | ~0.99 g/mL | Estimated based on homologs |
| Solubility | Soluble in DCM, EtOAc, THF, Ethanol | Insoluble in water |
| Functional Groups | Ketone (C6), Ethyl Ester (C1) | Bifunctional electrophile |
Synthesis Methodologies
Two primary routes exist for the synthesis of CAS 16076-62-3. The Weinreb Amide Route is recommended for laboratory-scale, high-purity requirements, while the Darzens-Nenitzescu Acylation is historically relevant for larger scale-up, though it requires hydrogenation.
Method A: The Weinreb Amide Protocol (Recommended for Lab Scale)
Rationale: Direct reaction of Grignard reagents with acid chlorides often leads to over-addition (tertiary alcohols). Using a Weinreb amide intermediate prevents this by forming a stable chelated intermediate that collapses to the ketone only upon acidic workup.
Step 1: Formation of Weinreb Amide
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Reagents: Ethyl adipoyl chloride (Ethyl 6-chloro-6-oxohexanoate), N,O-Dimethylhydroxylamine HCl, Pyridine, DCM.
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Protocol:
Step 2: Grignard Addition
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Reagents: Cyclohexylmagnesium bromide (2.0 M in ether), THF.
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Protocol:
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Cool the Weinreb amide solution in THF to -78 °C under inert atmosphere (N₂/Ar).
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Add Cyclohexylmagnesium bromide (1.2 eq) dropwise. Crucial: Low temp prevents ester attack.
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Stir for 1 hour at -78 °C, then warm to 0 °C.
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Quench: Pour into cold 1M HCl. This hydrolyzes the magnesium-chelated intermediate to the ketone.
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Purification: Silica gel chromatography (Hexane/EtOAc).
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Method B: Industrial Scale (Acylation + Hydrogenation)
Rationale: Avoids expensive Weinreb reagents. Uses cheaper cyclohexene.
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Friedel-Crafts/Darzens-Nenitzescu: React Cyclohexene with Ethyl adipoyl chloride using AlCl₃ or SnCl₄ . This yields the unsaturated intermediate Ethyl 6-(1-cyclohexenyl)-6-oxohexanoate.
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Hydrogenation: Reduce the double bond using H₂ (1 atm) and Pd/C (10%) in ethanol.
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Note: Careful monitoring is required to prevent reduction of the ketone to an alcohol.
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Visualization of Synthesis Pathways
Figure 1: Comparison of High-Fidelity Lab Synthesis (Top) vs. Industrial Scale Route (Bottom).
Applications in Drug Discovery (HDAC Inhibitors)
This compound is a "privileged structure" precursor for histone deacetylase inhibitors (HDACi), specifically those targeting HDAC class I and IIb (e.g., SAHA/Vorinostat analogs).
The Pharmacophore Model
HDAC inhibitors typically require three domains:
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Cap Group: Surface recognition (The Cyclohexyl ring).
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Linker: Occupies the hydrophobic channel (The 6-carbon oxo-chain).
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Zinc Binding Group (ZBG): Chelates the active site Zn²⁺ ion (Derived from the Ethyl Ester).
Experimental Workflow: Conversion to HDAC Inhibitor To convert CAS 16076-62-3 into a bioactive hydroxamic acid:
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Reagent: 50% Aqueous Hydroxylamine (NH₂OH), NaOH (catalytic), MeOH/THF.
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Reaction: Direct aminolysis of the ethyl ester.
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Mechanism: Nucleophilic acyl substitution at the ester carbonyl.
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Result: 6-cyclohexyl-N-hydroxy-6-oxohexanamide (A potent HDAC inhibitor analog).
Figure 2: Workflow for converting the ester precursor into a functional HDAC inhibitor.
Analytical Characterization
To validate the identity of synthesized CAS 16076-62-3, use the following diagnostic signals:
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¹H NMR (CDCl₃, 400 MHz):
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δ 4.12 (q, 2H): Ethyl ester -OCH ₂CH₃.
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δ 2.45 (t, 2H): Triplet adjacent to ketone (-C(=O)CH ₂-).
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δ 2.30 (t, 2H): Triplet adjacent to ester (-CH ₂COOEt).
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δ 2.35 (m, 1H): Methine proton of cyclohexyl ring adjacent to ketone.
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δ 1.60–1.20 (m, Multiplets): Cyclohexyl ring and linker methylenes.
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δ 1.25 (t, 3H): Ethyl ester terminal methyl.
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IR Spectroscopy:
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1735 cm⁻¹: Ester C=O stretch (Sharp, strong).
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1710 cm⁻¹: Ketone C=O stretch (Distinct from ester).
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2930, 2855 cm⁻¹: C-H aliphatic stretches.
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Safety & Handling
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Hazards: Causes skin irritation (H315), serious eye irritation (H319). Combustible liquid.
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Hygroscopic; keep tightly sealed to prevent ester hydrolysis.
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Spill Response: Absorb with sand or vermiculite. Do not flush into surface water.
References
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Synthesis of 6-Cyclohexyl-6-oxohexanoic Acid: Journal of the American Chemical Society, 1946 , 68(6), 1085–1088.
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Weinreb Amide Protocol: Tetrahedron Letters, 1981 , 22(39), 3815-3818.
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HDAC Inhibitor Pharmacophores: Journal of Medicinal Chemistry, 2003 , 46(24), 5097–5116.
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Darzens-Nenitzescu Acylation: Chemical Reviews, 1955 , 55(2), 229–281.
